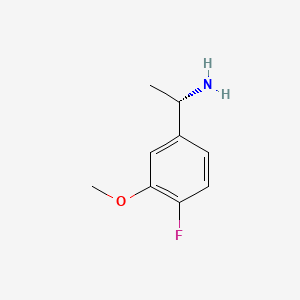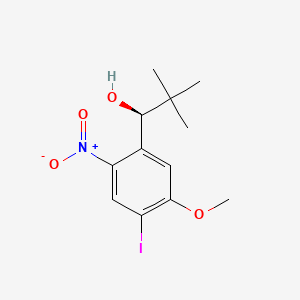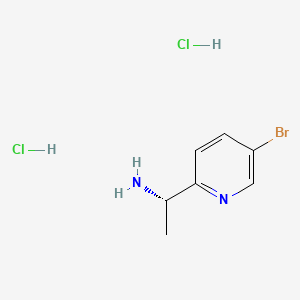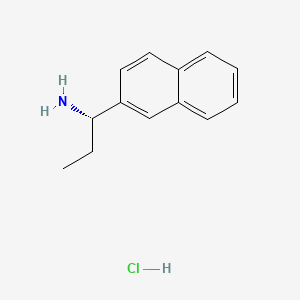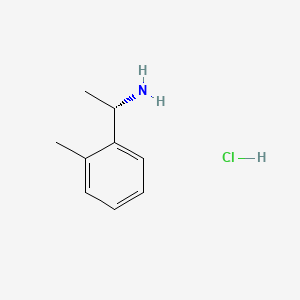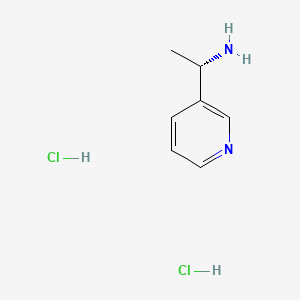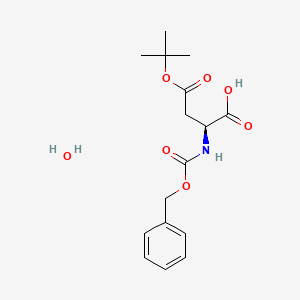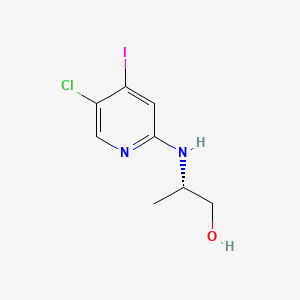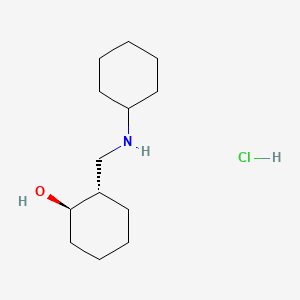![molecular formula C7H8F2N2O2 B592031 7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione CAS No. 1624260-16-7](/img/structure/B592031.png)
7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione is a chemical compound with the molecular formula C7H8F2N2O2 . Its molecular weight is 190.15 g/mol . It is a white to off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8F2N2O2/c8-7(9)1-4-6(13)10-5(12)2-11(4)3-7/h4H,1-3H2,(H,10,12,13) . The canonical SMILES structure is C1C2C(=O)NC(=O)CN2CC1(F)F .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 49.4 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 190.05538383 g/mol .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including our compound of interest, have shown promising results in antimicrobial applications. They have been reported to exhibit significant antibacterial and antifungal activities . The presence of fluorine atoms in the compound could potentially enhance these properties, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrrolopyrazine derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, offering a pathway to new anti-inflammatory drugs .
Antiviral Uses
In the realm of antiviral research, pyrrolopyrazine derivatives have been identified as potential inhibitors of viral replication. The structural complexity and the ability to introduce various functional groups make them suitable for tailoring antiviral agents .
Antioxidant Effects
The antioxidant capacity of pyrrolopyrazine derivatives is noteworthy. They can scavenge free radicals and protect cells from oxidative stress, which is a common pathway in various chronic diseases .
Antitumor and Anticancer Research
Pyrrolopyrazine derivatives have been explored for their antitumor and anticancer activities. Their ability to interfere with cell proliferation and induce apoptosis in cancer cells makes them valuable in oncological research .
Kinase Inhibition
These compounds have shown activity in kinase inhibition, which is crucial in signal transduction pathways. By inhibiting specific kinases, they can be used to treat diseases where these enzymes are dysregulated .
Drug Discovery and Development
The pyrrolopyrazine structure is an attractive scaffold for drug discovery. Its versatility allows for the synthesis of compounds with a wide range of biological activities, making it a valuable tool in the development of new medications .
Synthetic Methods and Chemical Biology
The synthetic routes for pyrrolopyrazine derivatives are diverse, including cyclization, ring annulation, cycloaddition, and direct C-H arylation. These methods open up possibilities for creating novel compounds with specific biological functions, contributing to the field of chemical biology .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse with water) .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been reported to have potent activities against fgfr1, 2, and 3 . These receptors play an essential role in various types of tumors .
Mode of Action
Based on the structural similarity to pyrrolopyrazine derivatives, it can be hypothesized that this compound may interact with its targets (such as fgfr1, 2, and 3) and cause changes that inhibit their function .
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been reported to affect the fgfr signaling pathway . This pathway is associated with the proliferation and differentiation of cells .
Pharmacokinetics
A compound with a similar structure, referred to as compound c03, was reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the structural similarity to pyrrolopyrazine derivatives, it can be hypothesized that this compound may inhibit the proliferation of certain cell lines .
Action Environment
It’s worth noting that many chemical reactions, including those involving similar compounds, can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
7,7-difluoro-4,6,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)1-4-6(13)10-5(12)2-11(4)3-7/h4H,1-3H2,(H,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMLTAJPBIYSSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)CN2CC1(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


